Cyclopentanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanesulfinamide is an organosulfur compound with the molecular formula C₅H₁₁NOS. It consists of a cyclopentane ring bonded to a sulfinamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanesulfinamide can be synthesized through the oxidative coupling of cyclopentylamine with sulfur-containing reagents. One common method involves the reaction of cyclopentylamine with sulfur monochloride (S₂Cl₂) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Thiols
Substitution: Various substituted sulfinamides
Scientific Research Applications
Cyclopentanesulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.
Industry: It is used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of cyclopentanesulfinamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Cyclopentanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Cyclopentylamine: The parent amine compound without the sulfur-containing group.
Sulfinamides: A broader class of compounds containing the sulfinamide functional group.
Uniqueness: Cyclopentanesulfinamide is unique due to its specific ring structure combined with the sulfinamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
cyclopentanesulfinamide |
InChI |
InChI=1S/C5H11NOS/c6-8(7)5-3-1-2-4-5/h5H,1-4,6H2 |
InChI Key |
UVYVAFULCMVHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.